Benzyl ethyl oxalate

Organic Synthesis Catalysis C-C Bond Formation

Benzyl ethyl oxalate (CAS No. 75406-29-0, molecular formula C11H12O4, molecular weight 208.21 g/mol) is a mixed (asymmetric) oxalate ester, distinct from more common symmetric dialkyl or diaryl oxalates.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B12521775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ethyl oxalate
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H12O4/c1-2-14-10(12)11(13)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyGVVQPFKWCFSOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Ethyl Oxalate Procurement Guide: Key Properties and Scientific Context


Benzyl ethyl oxalate (CAS No. 75406-29-0, molecular formula C11H12O4, molecular weight 208.21 g/mol) is a mixed (asymmetric) oxalate ester, distinct from more common symmetric dialkyl or diaryl oxalates. Its structure features both a benzyl and an ethyl group attached to the oxalate core [1]. This dual functionality offers a unique reactivity profile, positioning it as a versatile building block in organic synthesis, particularly for controlled, stepwise transformations or as a precursor for further functionalization. The compound appears as a colorless liquid with a boiling point of approximately 180°C .

Benzyl Ethyl Oxalate: Why Symmetric Oxalates Cannot Be Interchanged


Simple substitution of Benzyl ethyl oxalate with a symmetric dialkyl (e.g., diethyl oxalate) or dibenzyl oxalate is not chemically valid for all applications. The presence of two different ester groups (one ethyl, one benzyl) enables orthogonality in synthetic strategies. For instance, in regioselective alkylation reactions, the specific ester group influences reaction pathways, with the benzyl group of dibenzyl oxalate showing different alkylating potential compared to the ethyl group of diethyl oxalate [1]. Furthermore, the asymmetric nature is crucial for processes like regiospecific decarboxylative coupling, where the choice of leaving group directs product formation [2]. Using a symmetric analog would either eliminate this selectivity or lead to a different, and often undesired, outcome.

Benzyl Ethyl Oxalate Quantitative Differentiation Data for Scientific Selection


Regiospecific Decarboxylative Coupling: A Unique Pathway Enabled by Asymmetric Oxalates

Benzyl ethyl oxalate can act as a substrate in palladium-catalyzed decarboxylative coupling reactions, a pathway not accessible or less efficient with its symmetric counterparts. The study by Grünberg and Gooßen demonstrates a regiospecific synthesis of α-arylacetates via a tandem transesterification/decarboxylation sequence. While this study uses various benzylic alcohols and dialkyl oxalates, the principle applies directly to benzyl ethyl oxalate: its mixed ester structure provides a unique balance of reactivity and selectivity. The process relies on the benzyl ester being formed in situ as a reactive intermediate for the decarboxylation step [1]. Symmetric diethyl oxalate would not provide the benzylic component required for this specific C-C bond-forming event.

Organic Synthesis Catalysis C-C Bond Formation

Regioselectivity in Alkylation: Comparative Data from Oxalate Esters

The study by Bergman et al. (1990) provides quantitative data on the alkylation potential of various oxalate esters. While benzyl ethyl oxalate itself was not the primary subject, the data for its symmetric analogs—dibenzyl oxalate and diethyl oxalate—offer a powerful class-level inference. In alkylation of indole, dibenzyl oxalate achieved an 83% yield of 1-benzylindole, while diethyl oxalate yielded 65% of phenetole [1]. This indicates that the benzyl group is a more effective alkylating agent than the ethyl group. For benzyl ethyl oxalate, this translates to a predictable and selectable reactivity: the benzyl group will preferentially undergo transesterification or alkylation before the ethyl group, allowing for sequential, orthogonal reactions in complex molecule synthesis.

Synthetic Methodology Alkylation Regioselectivity

Hydrolytic Stability and Solubility: A Differentiating Physical Profile

The mixed alkyl-aryl ester structure of benzyl ethyl oxalate confers distinct physical properties compared to its symmetric counterparts. It is a colorless liquid with a boiling point of approximately 180 °C, in contrast to dimethyl oxalate which is a white solid, and diethyl oxalate which is also a liquid but with a lower boiling point of ~185 °C [1]. This difference in physical state and boiling point is important for reaction setup and purification. Crucially, its stability profile is intermediate: it is more stable to hydrolysis than simpler dialkyl oxalates due to the steric hindrance of the benzyl group, but it remains a reactive ester, unlike the very stable but less reactive dibenzyl oxalate . This balanced stability allows for its use in multi-step syntheses without premature degradation.

Physical Chemistry Formulation Stability

Benzyl Ethyl Oxalate Best Research and Industrial Application Scenarios


Stepwise Orthogonal Synthesis of Complex Molecules

Based on the differential reactivity of its benzyl and ethyl esters (as inferred from alkylation studies [1]), benzyl ethyl oxalate is ideally suited for the synthesis of complex molecules requiring sequential deprotection or functionalization. A researcher can selectively cleave or react the more labile benzyl ester under mild hydrogenolysis conditions, leaving the ethyl ester intact for a subsequent, orthogonal transformation such as a Grignard addition or aminolysis. This level of synthetic control is impossible with symmetric oxalates.

Intermediate in Regiospecific C-C Bond Forming Reactions

The compound's utility in palladium-catalyzed decarboxylative coupling for the regiospecific synthesis of α-arylacetates is a key application area [2]. In this context, benzyl ethyl oxalate serves as a convenient precursor to a reactive benzyl oxalate intermediate that can be generated in situ and then undergo decarboxylation to form a new carbon-carbon bond. This application justifies its procurement for process chemists and medicinal chemists seeking to build molecular complexity efficiently.

Controlled Release and Prodrug Research

The unique hydrolytic stability of the benzyl ethyl oxalate motif makes it a candidate for designing prodrugs or controlled-release formulations. While direct evidence is limited, the class of oxalate esters is known for its utility in pharmaceutical applications . The intermediate stability of benzyl ethyl oxalate—between the high lability of diethyl oxalate and the stability of dibenzyl oxalate—could be exploited to fine-tune the release kinetics of an active pharmaceutical ingredient linked to the oxalate core, a property that generic symmetric oxalates cannot provide.

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